Ethyl 2-[(3,4-dimethoxyphenethyl)amino]-3,3,3-trifluoro-2-[(4-methoxybenzoyl)amino]propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-[(3,4-dimethoxyphenethyl)amino]-3,3,3-trifluoro-2-[(4-methoxybenzoyl)amino]propanoate is a complex organic compound with potential applications in various scientific fields. This compound features a trifluoromethyl group, which is known for its influence on the biological activity of molecules, and multiple methoxy groups that can affect its chemical reactivity and solubility.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-[(3,4-dimethoxyphenethyl)amino]-3,3,3-trifluoro-2-[(4-methoxybenzoyl)amino]propanoate typically involves multiple steps, including the formation of intermediate compounds. The process may start with the preparation of 3,4-dimethoxyphenethylamine, which is then reacted with ethyl 3,3,3-trifluoro-2-[(4-methoxybenzoyl)amino]propanoate under specific conditions to form the final product. Common reagents used in these reactions include organic solvents, catalysts, and protective groups to ensure the desired chemical transformations.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-[(3,4-dimethoxyphenethyl)amino]-3,3,3-trifluoro-2-[(4-methoxybenzoyl)amino]propanoate can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur at the trifluoromethyl group or the aromatic rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or thiols. Reaction conditions may vary depending on the desired transformation, including temperature, pressure, and solvent choice.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy groups can yield aldehydes or carboxylic acids, while reduction can produce amines or alcohols.
Scientific Research Applications
Ethyl 2-[(3,4-dimethoxyphenethyl)amino]-3,3,3-trifluoro-2-[(4-methoxybenzoyl)amino]propanoate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including interactions with enzymes and receptors.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials or as a reagent in chemical processes.
Mechanism of Action
The mechanism of action of Ethyl 2-[(3,4-dimethoxyphenethyl)amino]-3,3,3-trifluoro-2-[(4-methoxybenzoyl)amino]propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity, while the methoxy groups can influence its solubility and reactivity. The exact pathways involved may vary depending on the specific biological or chemical context.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-[(3,4-dimethoxyphenethyl)amino]-3,3,3-trifluoro-2-[(2-furylcarbonyl)amino]propanoate
- Ethyl 3-[(4-methoxybenzyl)amino]propanoate
Uniqueness
Ethyl 2-[(3,4-dimethoxyphenethyl)amino]-3,3,3-trifluoro-2-[(4-methoxybenzoyl)amino]propanoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both trifluoromethyl and methoxy groups can significantly influence its reactivity, solubility, and potential biological activity, setting it apart from similar compounds.
Properties
Molecular Formula |
C23H27F3N2O6 |
---|---|
Molecular Weight |
484.5 g/mol |
IUPAC Name |
ethyl 2-[2-(3,4-dimethoxyphenyl)ethylamino]-3,3,3-trifluoro-2-[(4-methoxybenzoyl)amino]propanoate |
InChI |
InChI=1S/C23H27F3N2O6/c1-5-34-21(30)22(23(24,25)26,28-20(29)16-7-9-17(31-2)10-8-16)27-13-12-15-6-11-18(32-3)19(14-15)33-4/h6-11,14,27H,5,12-13H2,1-4H3,(H,28,29) |
InChI Key |
LCGYPPLRVXSQOL-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C(F)(F)F)(NCCC1=CC(=C(C=C1)OC)OC)NC(=O)C2=CC=C(C=C2)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.